N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by its unique structure, which includes a dimethyl group, an isopropyl ether group, and an amine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.
Etherification: The isopropyl ether group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular pathways.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinazoline: Lacks the isopropyl ether and amine groups.
8-Methoxyquinazoline: Contains a methoxy group instead of an isopropyl ether group.
2-Aminoquinazoline: Lacks the dimethyl and isopropyl ether groups.
Uniqueness
N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethyl group, isopropyl ether group, and amine group allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918136-38-6 |
---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N,4-dimethyl-8-propan-2-yloxy-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C13H19N3O/c1-8(2)17-11-7-5-6-10-9(3)15-13(14-4)16-12(10)11/h5-9H,1-4H3,(H2,14,15,16) |
InChI Key |
PGMNDAZLZGOWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)OC(C)C)NC(=NC)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.